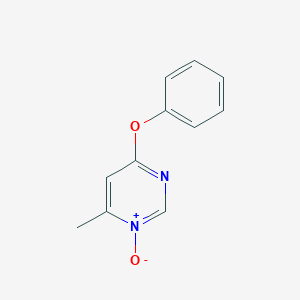
6-Methyl-4-phenoxypyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-4-phenoxypyrimidine 1-oxide is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Antihypertensive Properties
6-Methyl-4-phenoxypyrimidine 1-oxide has been identified as a compound with potential antihypertensive effects. Research indicates that derivatives of pyrimidine oxides can serve as effective agents in lowering blood pressure. For instance, studies have shown that these compounds can act as peripheral vasodilators, improving blood flow without significant toxicity .
Anticancer Activity
Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro tests on various cancer cell lines have demonstrated significant cytotoxicity. Below is a summary of the findings:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results indicate its potential as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory markers in macrophage cell lines. The following table summarizes the effects observed:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This suggests that the compound may modulate pathways involved in inflammation, potentially leading to therapeutic applications in inflammatory diseases.
Agricultural Applications
Pesticidal Properties
Research indicates that this compound could be utilized as a pesticide due to its structural properties that inhibit certain biological processes in pests. Its effectiveness against specific agricultural pests has been documented, suggesting a dual role as both an herbicide and an insecticide .
Hair Growth Promotion
In the field of dermatology, pyrimidine oxides, including this compound, have been explored for their ability to promote hair growth. The mechanisms involve enhancing blood flow to hair follicles and prolonging the anagen phase of the hair cycle, which could be beneficial for treating conditions like alopecia .
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .
Case Studies
Case Study on Anticancer Activity
A study conducted on xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to the downregulation of anti-apoptotic proteins, indicating its potential as an anticancer agent.
Safety and Toxicity Assessment
Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary testing .
Properties
CAS No. |
55271-91-5 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21g/mol |
IUPAC Name |
6-methyl-1-oxido-4-phenoxypyrimidin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-9-7-11(12-8-13(9)14)15-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
URORUXWXWPYDDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=[N+]1[O-])OC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NC=[N+]1[O-])OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















